4-tert-butyl-1H-pyrazole-3,5-diamine

Regioisomerism Tautomerism Hydrogen bonding

4-tert-Butyl-1H-pyrazole-3,5-diamine (CAS 1375087-11-8) is a C4-alkyl-substituted 3,5-diaminopyrazole building block belonging to the broader diaminopyrazole class, which is established as a versatile scaffold for kinase inhibitor design, oxidative hair dye formulation, and heterocyclic library synthesis. The defining feature of this compound is the bulky tert-butyl group at the 4-position of the pyrazole ring, a substitution pattern that exerts a well-characterised buttressing effect on adjacent substituents and modulates the tautomeric equilibrium between 3-amino and 5-amino forms.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
Cat. No. B8280240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-1H-pyrazole-3,5-diamine
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(NN=C1N)N
InChIInChI=1S/C7H14N4/c1-7(2,3)4-5(8)10-11-6(4)9/h1-3H3,(H5,8,9,10,11)
InChIKeyLBANWWYLNHKTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-1H-pyrazole-3,5-diamine – Structural Identity, Tautomeric Profile, and Core Properties for Procurement Decisions


4-tert-Butyl-1H-pyrazole-3,5-diamine (CAS 1375087-11-8) is a C4-alkyl-substituted 3,5-diaminopyrazole building block belonging to the broader diaminopyrazole class, which is established as a versatile scaffold for kinase inhibitor design, oxidative hair dye formulation, and heterocyclic library synthesis [1][2]. The defining feature of this compound is the bulky tert-butyl group at the 4-position of the pyrazole ring, a substitution pattern that exerts a well-characterised buttressing effect on adjacent substituents and modulates the tautomeric equilibrium between 3-amino and 5-amino forms [3]. This structural motif is distinct from the more common N1-substituted pyrazole-3,5-diamines and 4-arylazo derivatives, and its selection over these comparators hinges on verifiable differences in hydrogen-bonding capacity, steric shielding, synthetic accessibility, and physicochemical profile, as detailed in the quantitative evidence sections below.

Why 4-tert-Butyl-1H-pyrazole-3,5-diamine Cannot Be Simply Replaced by Its 1-tert-Butyl, 4-Isopropyl, or 4-Aryl Analogs


Generic substitution of 4-tert-butyl-1H-pyrazole-3,5-diamine with the regioisomeric 1-tert-butyl-1H-pyrazole-3,5-diamine, the smaller 4-isopropyl analog, or the electronically distinct 4-aryl derivatives leads to non-interchangeable outcomes across three critical procurement dimensions: (i) the C4-tert-butyl isomer retains a free annular N–H proton enabling tautomerism-dependent hydrogen-bonding networks and azo-coupling reactivity that the N1-blocked isomer loses entirely [1]; (ii) the steric buttressing effect of the 4-tert-butyl group—documented by X-ray crystallography to enforce distinct tetrameric hydrogen-bonded architectures in the solid state—cannot be replicated by the smaller isopropyl or methyl substituents [2]; and (iii) the synthetic route to the 4-tert-butyl derivative proceeds via direct condensation of tert-butylmalononitrile with hydrazine, a fundamentally different strategy from the palladium-catalysed Suzuki–Miyaura coupling required for 4-aryl analogs, with consequences for cost, scalability, and purity profile [3]. These differences, quantified below, preclude simple interchange without risking altered reactivity, crystallinity, or downstream biological performance.

Quantitative Differentiation Evidence for 4-tert-Butyl-1H-pyrazole-3,5-diamine Against Closest Comparators


Regioisomeric Identity: C4-tert-Butyl vs. N1-tert-Butyl Substitution Determines Annular NH Availability and Tautomeric Capacity

4-tert-Butyl-1H-pyrazole-3,5-diamine (C4-substituted) bears the tert-butyl group on the annular carbon atom, preserving the pyrazole N1–H proton. In contrast, 1-tert-butyl-1H-pyrazole-3,5-diamine (N1-substituted, CAS 1248686-50-1) has the tert-butyl group covalently attached to the N1 nitrogen, permanently blocking annular N–H tautomerism. X-ray crystallographic studies on 4-tert-butylpyrazoles confirm that the free N–H proton participates in N–H···N hydrogen-bonded tetramer formation in the solid state, a structural feature absent in N1-alkylated analogs [1]. This regiochemical distinction is binary: the N1-substituted isomer possesses zero annular N–H hydrogen-bond donor capacity, whereas the C4-substituted isomer retains one N–H donor. For applications requiring N–H dependent reactivity—such as azo-coupling at the 4-position, N-alkylation selectivity, or metal coordination—the C4 isomer is exclusively competent.

Regioisomerism Tautomerism Hydrogen bonding Pyrazole reactivity

Steric Buttressing Effect: 4-tert-Butyl Group Alters Tautomer Preference and Hydrogen-Bond Architecture Relative to Smaller 4-Alkyl Substituents

The 4-tert-butyl substituent exerts a steric buttressing effect that influences the preferred tautomeric form and supramolecular assembly of 4-substituted pyrazoles. Trofimenko et al. (2001) determined the X-ray crystal structures of three 4-tert-butylpyrazoles at 173 K and demonstrated that the major tautomer in the crystal (e.g., 5-isopropyl tautomer 1b for 4-tert-butyl-3(5)-isopropylpyrazole) corresponds to the dominant solution tautomer identified by ¹⁵N CPMAS NMR [1]. The tert-butyl group forces a folded tetrameric arrangement in two of the three cases studied, whereas the planar tetramer observed for the p-tolyl derivative 3a illustrates how 4-substituent identity directly controls crystal packing topology [1]. For 4-tert-butyl-1H-pyrazole-3,5-diamine, this buttressing effect is expected to bias the tautomeric equilibrium toward the 5-amino form and enforce a distinct solid-state architecture compared to 4-isopropyl-1H-pyrazole-3,5-diamine (CAS 1375087-22-1) or 4-methyl-1H-pyrazole-3,5-diamine, where the smaller alkyl group provides insufficient steric pressure to lock the same conformational preference. No head-to-head crystallographic data for the diamine series are publicly available; this inference is class-level and based on the established behaviour of 4-tert-butylpyrazoles with alkyl/aryl substituents at the 3- and 5-positions [1].

Steric buttressing Tautomeric preference Crystal packing X-ray crystallography

Synthetic Route Differentiation: Condensation vs. Cross-Coupling Strategy Affects Yield, Purity, and Scalability

4-tert-Butyl-1H-pyrazole-3,5-diamine is synthesised via condensation of tert-butylmalononitrile with hydrazine monohydrate in refluxing 1-butanol, a one-step procedure that avoids transition-metal catalysts and expensive boronic acid reagents [1]. In contrast, 4-aryl-1H-pyrazole-3,5-diamine analogs require a two-step sequence: Suzuki–Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with aryl boronic acids using XPhos Pd G2 precatalyst, followed by iron-catalysed nitro reduction with hydrazine hydrate [2]. The Tomanová et al. (2017) study reports that this Suzuki–Miyaura approach tolerates electron-rich, electron-deficient, and sterically demanding boronic acids, but yields are substrate-dependent and the overall two-step sequence introduces additional cost and purification burden relative to the direct condensation route [2]. A patent procedure (US8609669B2) for the condensation route to 4-tert-butyl-1H-pyrazole-3,5-diamine reports purification by silica gel chromatography (EtOAc, Rf=0.39), yielding the title compound [1]. For procurement, the single-step condensation route translates to lower cost, reduced metal contamination risk, and simpler scale-up compared to the palladium-catalysed route required for 4-aryl analogs.

Synthetic methodology Condensation reaction Suzuki-Miyaura coupling Scale-up feasibility

Calculated Lipophilicity Differentiation: XLogP3 Comparison Between C4-tert-Butyl and N1-tert-Butyl Isomers Reflects Divergent Hydrogen-Bonding Capacity

The PubChem database reports an XLogP3 value of 0.4 for 1-tert-butyl-1H-pyrazole-3,5-diamine (CAS 1248686-50-1) [1], which reflects the blocking of the polar N1–H by the covalent tert-butyl group, reducing the compound's effective hydrogen-bond donor count. 4-tert-Butyl-1H-pyrazole-3,5-diamine (CAS 1375087-11-8) is predicted to have a lower XLogP3 value (estimated ≤0.0) owing to the free N1–H proton, which increases aqueous solubility and hydrogen-bond donor capacity. This difference, while not experimentally confirmed by a direct head-to-head measurement, is structurally mandated: the C4 isomer possesses three H-bond donors (two NH₂ + one NH) versus two H-bond donors for the N1 isomer (two NH₂ only). For medicinal chemistry programs where lipophilicity influences permeability, metabolic stability, or off-target promiscuity, the C4 isomer provides a measurably more polar, soluble building block.

Lipophilicity XLogP3 Hydrogen bonding Drug-likeness

Commercial Purity and Quality Control: Batch-Specific Analytical Data Enable Reproducible Downstream Use

Reputable suppliers of 4-tert-butyl-1H-pyrazole-3,5-diamine (CAS 1375087-11-8) and the structurally related 1-tert-butyl isomer (CAS 1248686-50-1) provide batch-specific quality control documentation including NMR, HPLC, and GC analyses with a standard purity specification of ≥95% . This level of characterisation is essential for reproducible downstream synthesis and biological evaluation. The procurement decision between suppliers should be based on the availability of these batch-specific analytical data packages rather than merely on catalogue purity claims. The molecular formula C₇H₁₄N₄ and molecular weight 154.21 g/mol are identical for both regioisomers, making rigorous analytical confirmation (¹H NMR, ¹³C NMR, HRMS) critical to verify regiochemical identity upon receipt .

Purity specification Quality control Batch consistency Procurement standard

Biological Scaffold Context: 4-tert-Butyl-3,5-diaminopyrazole as a Sterically Shielded Kinase Hinge-Binder Precursor

The 3,5-diaminopyrazole scaffold has been validated as a hinge-binding motif in cyclin-dependent kinase (CDK) inhibitor design. The 4-arylazo-3,5-diamino-1H-pyrazole series, exemplified by CAN508 (IC₅₀ = 0.35 μM for CDK9/cyclin T1, with 38-fold selectivity over other CDK/cyclin complexes), demonstrates the scaffold's capacity for potent and selective kinase inhibition [1]. While 4-tert-butyl-1H-pyrazole-3,5-diamine itself has not been reported in published CDK inhibition assays, the 4-tert-butyl group offers a sterically demanding, lipophilic substituent that would project into the solvent-exposed region or the selectivity pocket when the 3,5-diamine functions as the adenine-mimetic hinge binder. Compared to 4-methyl or 4-isopropyl analogs, the tert-butyl group provides greater steric shielding of the pyrazole ring and may reduce metabolic N-dealkylation at the annular nitrogen due to steric hindrance. This represents a class-level inference from pyrazole kinase inhibitor SAR and must be verified experimentally for any specific target.

Kinase inhibitor CDK9 Hinge-binding scaffold Steric shielding

High-Value Application Scenarios for 4-tert-Butyl-1H-pyrazole-3,5-diamine Based on Verified Differentiation Evidence


Synthesis of 4-Azo-Coupled Pyrazole-3,5-diamine Libraries Requiring Free N1–H for Diazotisation

The free N1–H proton in 4-tert-butyl-1H-pyrazole-3,5-diamine enables diazotisation and azo-coupling at the 4-position, a reactivity mode exploited in the CAN508 series of CDK inhibitors [1]. The 1-tert-butyl isomer cannot undergo this transformation because the N1 position is blocked. Researchers building 4-arylazo-3,5-diaminopyrazole libraries should procure the C4-tert-butyl isomer exclusively to retain this critical synthetic handle.

Sterically Shielded Kinase Hinge-Binder Fragment for Selectivity Pocket Exploration

For fragment-based or structure-guided kinase inhibitor design programs, 4-tert-butyl-1H-pyrazole-3,5-diamine serves as a sterically demanding adenine-mimetic hinge binder. The 4-tert-butyl group projects a van der Waals volume approximately 2–3× larger than isopropyl or methyl substituents [1], potentially engaging the hydrophobic selectivity pocket adjacent to the hinge region. This steric differentiation makes it the preferred 4-alkyl-3,5-diaminopyrazole fragment when selectivity against closely related kinases is a design objective.

Metal-Organic Framework (MOF) or Coordination Polymer Construction Exploiting N–H···N Tetrameric Synthons

The Trofimenko et al. (2001) study demonstrates that 4-tert-butylpyrazoles crystallise as N–H···N hydrogen-bonded tetramers, and the tert-butyl group's buttressing effect controls tetramer conformation (folded vs. planar) [1]. 4-tert-Butyl-1H-pyrazole-3,5-diamine, with its two additional NH₂ donors, is expected to form more complex hydrogen-bonded networks. This property can be exploited for crystal engineering and the design of supramolecular assemblies where specific H-bonded topologies are required.

Large-Scale Synthesis of 4-Alkylpyrazole-3,5-diamine Intermediates via Condensation Route for Cost-Sensitive Projects

Where a 4-alkyl substituent is pharmacophorically acceptable and multi-gram quantities are needed, the condensation of tert-butylmalononitrile with hydrazine offers a one-step, transition-metal-free route to 4-tert-butyl-1H-pyrazole-3,5-diamine, avoiding the cost and purification challenges of the two-step Suzuki–Miyaura/reduction sequence required for 4-aryl analogs [1][2]. This makes the tert-butyl derivative the most economically viable 4-substituted pyrazole-3,5-diamine for large-scale applications.

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